molecular formula C9H11BrN2O2 B2379401 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole CAS No. 2031259-35-3

4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

Cat. No.: B2379401
CAS No.: 2031259-35-3
M. Wt: 259.103
InChI Key: ZXSDPHLCAMFTKX-UHFFFAOYSA-N
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Description

“4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 2044773-09-1 . It has a molecular weight of 180.21 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11BrN2O2. The molecular weight is 259.103.


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 259.103. The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Activities

    Bromination of pyrazole compounds has led to the development of derivatives with significant antibacterial and antifungal activities. These activities have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and fungi like Aspergilus flavus and Aspergillus niger (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).

  • Antifungal and Antibacterial Properties of Derivatives

    Novel derivatives of pyrazole, including those incorporating bromo compounds, have shown promising antimicrobial properties, especially against pathogenic yeast and moulds. This includes compounds like 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole and others (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Cancer Research

Chemical Synthesis and Reactivity

  • Synthesis and Structural Elucidation

    The synthesis of pyrazole Schiff bases and their structural elucidation have been explored, contributing to the understanding of supramolecular architectures and hydrogen bonding in these compounds (Feng, Guo, Sun, & Zhao, 2018).

  • Innovative Synthesis Methods

    Advanced methods like microwave synthesis have been employed to create new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, enhancing the efficiency of creating these compounds (Raval, Desai, & Desai, 2012).

  • Development of Antidiabetic Compounds

    Pyrazole-based heterocycles attached to sugar moieties have been synthesized, showing moderate anti-diabetic activity. This represents a significant step in creating new therapies for diabetes (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Properties

IUPAC Name

4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12-8(6(10)4-11-12)9-2-3-13-5-7(9)14-9/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSDPHLCAMFTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C23CCOCC2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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